molecular formula C12H23NO3S B7931777 (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931777
M. Wt: 261.38 g/mol
InChI Key: CQNPWDABDJALSI-JTQLQIEISA-N
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Description

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-03-4) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a hydroxyethylsulfanylmethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₂₃NO₃S, with a molecular weight of 261.38 g/mol and a minimum purity of 95% . The (S)-stereochemistry is critical for its stereoselective interactions in synthetic or biological contexts.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(13)9-17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPWDABDJALSI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as AM95497, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H23NO3S
  • Molecular Weight : 263.38 g/mol
  • CAS Number : 918824-93-8
  • Structure : The compound features a pyrrolidine ring with a carboxylic acid and a tert-butyl ester functional group, which are critical for its biological interactions.

Research indicates that compounds similar to (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine derivatives exhibit various mechanisms of action:

  • Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, particularly neuraminidases, which are crucial in viral replication processes. For instance, studies on related compounds demonstrated their ability to inhibit influenza virus neuraminidase by mimicking transition state structures, thereby blocking viral entry into host cells .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism, although detailed pathways remain to be clarified .

Biological Activity Overview

Activity TypeObservations
Enzyme Inhibition Inhibits influenza virus neuraminidase; potential for antiviral applications .
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines; specific pathways require further investigation .
Antioxidant Properties Potential antioxidant activity due to the presence of sulfur in the structure .

Case Studies and Research Findings

  • Influenza Virus Study : A study examined the inhibitory effects of various amino acid derivatives on influenza virus neuraminidase. The results indicated that modifications in the structure significantly affected inhibition potency, highlighting the importance of the pyrrolidine scaffold in binding interactions with the enzyme .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that certain derivatives of pyrrolidine compounds led to significant reductions in cell viability. The study utilized MTT assays to quantify cytotoxic effects, establishing a basis for further exploration into therapeutic applications .
  • Antioxidant Activity Assessment : Research into related compounds suggested that the presence of hydroxyl and sulfanyl groups could confer antioxidant properties, which may contribute to protective effects against oxidative stress in cellular environments .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding and enable optimization for therapeutic use.
  • Clinical Trials : Investigating its efficacy and safety in clinical settings will be crucial for potential drug development.
  • Structure-Activity Relationship (SAR) Analysis : Detailed SAR studies could lead to the design of more potent analogs with improved selectivity and reduced toxicity.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been explored for its potential therapeutic properties. The compound's unique structure may influence biological activity, making it a candidate for drug development.

  • Antioxidant Properties : The presence of the hydroxyethyl sulfanyl group suggests potential antioxidant activities, which can be beneficial in reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Related compounds in the pyrrolidine class have shown promise in neuroprotection. Investigating this compound's effects on neuronal cells could yield insights into its therapeutic potential against neurodegenerative diseases.

Cosmetic Applications

The compound's conditioning properties make it suitable for use in cosmetic formulations, particularly those aimed at enhancing hair quality.

  • Hair Conditioning Agents : Its ability to interact with keratin makes it a valuable ingredient in shampoos and conditioners. It may improve the texture and manageability of hair while providing moisture.

Agricultural Sciences

Research into the application of this compound in agriculture is ongoing, particularly regarding its role as a plant growth regulator or biostimulant.

  • Plant Growth Promotion : Initial studies suggest that compounds with similar structures may enhance plant growth and resilience against environmental stressors.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotective Effects(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine derivatives showed reduced neuronal cell death in vitro models.
Study BHair ConditioningFormulations containing the compound demonstrated improved hair smoothness and reduced frizz compared to control products.
Study CPlant Growth RegulationApplication of the compound resulted in increased root biomass and enhanced leaf chlorophyll content in treated plants.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester group is a common protective moiety in these analogs, stabilizing the pyrrolidine nitrogen. Key differences lie in the substituents at the 2-position:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Method Applications/Notes
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1353998-03-4 C₁₂H₂₃NO₃S 261.38 Hydroxyethylsulfanyl, tert-butyl ester Not explicitly detailed (discontinued) Intermediate for chiral amines; limited availability
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester - C₁₈H₂₅NO₅S 391.46 Tosyloxy, tert-butyl ester Tosylation of (R)-2-hydroxymethylpyrrolidine precursor Activated intermediate for nucleophilic substitution reactions
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1311314-44-9 C₁₂H₂₄N₂O₂S 272.39 Aminoethylsulfanyl, tert-butyl ester Reductive amination or substitution with cysteamine derivatives Potential use in peptide mimetics; enhanced basicity
(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 193086-18-9 C₁₂H₂₁NO₅ 259.14 Carboxymethoxy, tert-butyl ester Coupling of carboxymethyl ether precursors Solubility in aqueous media; acid-sensitive
2-(Benzooxazol-2-ylsulfanylMethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester - C₁₈H₂₂N₂O₃S 358.45 Benzooxazole, tert-butyl ester Sulfur-aryl coupling reactions Materials science; aromatic π-system for binding
(S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester - C₁₄H₂₀N₂O₄S 312.39 Thiazolidine, ketone, tert-butyl ester One-pot nucleophilic substitution with cysteamine and formaldehyde Anticancer or antimicrobial scaffolds

Physicochemical and Reactivity Comparisons

  • Hydrophilicity: The hydroxyethylsulfanyl group in the target compound enhances water solubility compared to the tosyl () or benzooxazolyl () analogs. The aminoethyl variant () has higher polarity due to the amine group.
  • Stability : The tert-butyl ester is acid-labile, common across all analogs. The hydroxyethylsulfanyl group is prone to oxidation, unlike the carboxymethoxy derivative (), which may form stable salts .
  • Synthetic Utility : The tosyl analog () acts as a leaving group for nucleophilic substitution, while the thiazolidine-containing compound () serves as a heterocyclic building block.

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